1-(5-Chlorothiophen-2-yl)butan-1-one
Overview
Description
1-(5-Chlorothiophen-2-yl)butan-1-one is a synthetic compound belonging to the class of ketones. It has garnered attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C₈H₉ClOS, and it has a molecular weight of 188.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chlorothiophen-2-yl)butan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with butanone in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorothiophen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atom in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the thiophene ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
4-Chloro-1-(5-chlorothiophen-2-yl)butan-1-one: Similar structure but with an additional chlorine atom on the butanone chain.
1-(5-Bromothiophen-2-yl)butan-1-one: Similar structure with a bromine atom instead of chlorine on the thiophene ring.
Uniqueness: 1-(5-Chlorothiophen-2-yl)butan-1-one is unique due to its specific substitution pattern on the thiophene ring and the butanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDANQRTCBSNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356757 | |
Record name | 1-(5-chlorothiophen-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32427-77-3 | |
Record name | 1-(5-chlorothiophen-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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